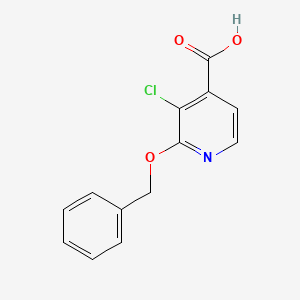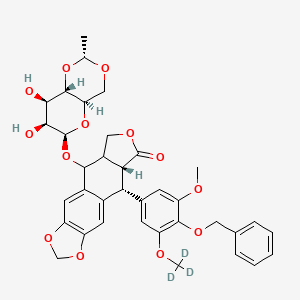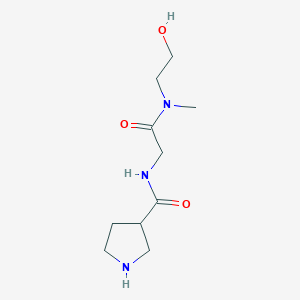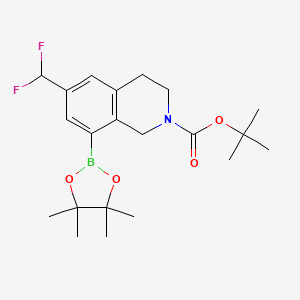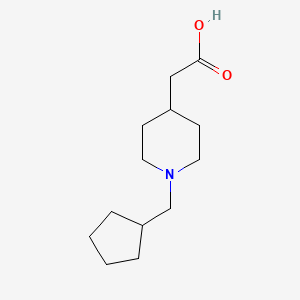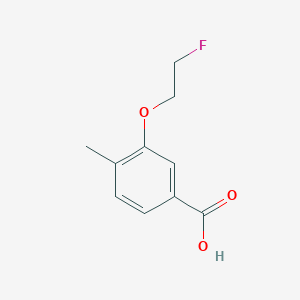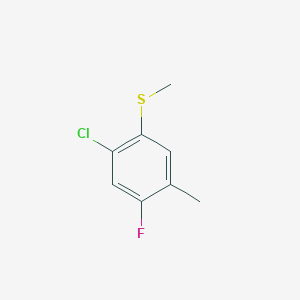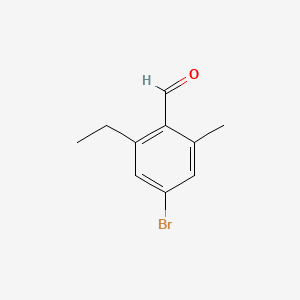
4-Bromo-2-ethyl-6-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-ethyl-6-methylbenzaldehyde is an organic compound with the molecular formula C10H11BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position, an ethyl group at the 2-position, and a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-6-methylbenzaldehyde typically involves the bromination of 2-ethyl-6-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-ethyl-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Sodium methoxide (NaOCH3) in methanol under reflux conditions.
Major Products Formed
Oxidation: 4-Bromo-2-ethyl-6-methylbenzoic acid.
Reduction: 4-Bromo-2-ethyl-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-ethyl-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the activity and specificity of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs targeting specific biological pathways. The compound’s structural features make it a candidate for designing inhibitors or activators of certain enzymes.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-ethyl-6-methylbenzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The bromine atom and alkyl substituents may also influence the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylbenzaldehyde: Similar structure but lacks the ethyl group at the 2-position.
2-Bromo-4-methylbenzaldehyde: Bromine and methyl groups are positioned differently on the benzene ring.
4-Bromo-3-methylbenzaldehyde: Methyl group is at the 3-position instead of the 6-position.
Uniqueness
4-Bromo-2-ethyl-6-methylbenzaldehyde is unique due to the specific arrangement of its substituents. The presence of both ethyl and methyl groups, along with the bromine atom, imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
4-bromo-2-ethyl-6-methylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-3-8-5-9(11)4-7(2)10(8)6-12/h4-6H,3H2,1-2H3 |
Clave InChI |
YMLNOYKHMZEHQP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)Br)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


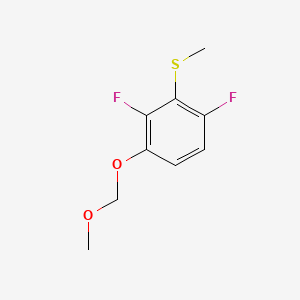
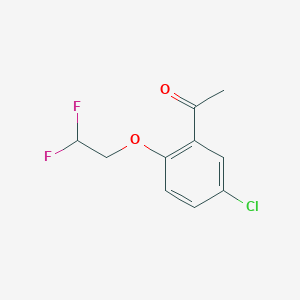
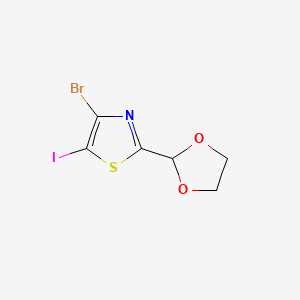
![(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B14766058.png)

